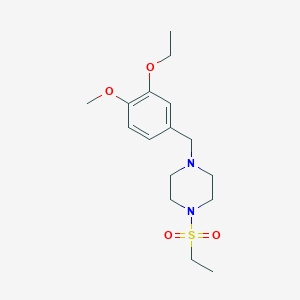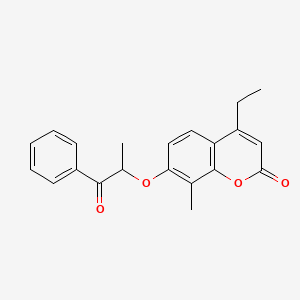
1,4-bis(4-ethoxybenzyl)piperazine oxalate
Übersicht
Beschreibung
1,4-bis(4-ethoxybenzyl)piperazine oxalate, also known as BEO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BEO is a piperazine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 1,4-bis(4-ethoxybenzyl)piperazine oxalate is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor-kappa B pathway, the Akt/mTOR pathway, and the mitogen-activated protein kinase pathway. This compound has been shown to inhibit the activation of these pathways, leading to the inhibition of inflammation, cancer cell proliferation, and viral replication.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis, the inhibition of cancer cell proliferation, and the inhibition of viral replication. This compound has also been shown to have low toxicity and high selectivity towards cancer cells, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-bis(4-ethoxybenzyl)piperazine oxalate has several advantages for lab experiments, such as its high purity, low toxicity, and easy synthesis. However, this compound also has some limitations, such as its low solubility in water and its potential instability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
Zukünftige Richtungen
There are several future directions for the research of 1,4-bis(4-ethoxybenzyl)piperazine oxalate, including the investigation of its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, the optimization of the synthesis method and the development of new derivatives of this compound with improved properties and selectivity could further enhance its therapeutic potential. Finally, the elucidation of the precise mechanism of action of this compound could provide insights into the development of new drugs targeting similar signaling pathways.
Wissenschaftliche Forschungsanwendungen
1,4-bis(4-ethoxybenzyl)piperazine oxalate has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. This compound has also been shown to induce apoptosis and inhibit the proliferation of cancer cells, such as breast cancer and lung cancer cells, through the activation of caspase-3 and the inhibition of the Akt/mTOR pathway. Additionally, this compound has been shown to inhibit the replication of human immunodeficiency virus and hepatitis C virus, indicating its potential as an anti-viral agent.
Eigenschaften
IUPAC Name |
1,4-bis[(4-ethoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.C2H2O4/c1-3-25-21-9-5-19(6-10-21)17-23-13-15-24(16-14-23)18-20-7-11-22(12-8-20)26-4-2;3-1(4)2(5)6/h5-12H,3-4,13-18H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOZNQWZJLJSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OCC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[4-(4-ethylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3940029.png)
![N-mesityl-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B3940032.png)
![N-(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3940040.png)
![N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide](/img/structure/B3940062.png)


![2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B3940083.png)
![ethyl 3-(2-methoxyethyl)-1-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B3940085.png)
![N-ethyl-N'-[(4-methoxyphenyl)(phenyl)methyl]thiourea](/img/structure/B3940092.png)




![5-[4-(benzyloxy)benzyl]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B3940119.png)